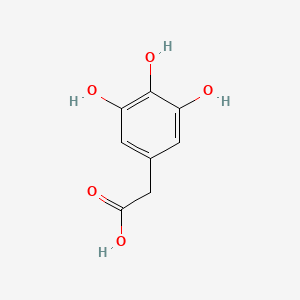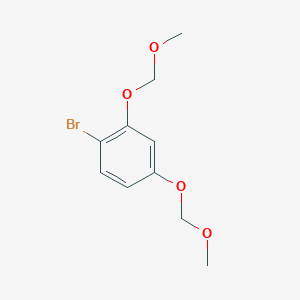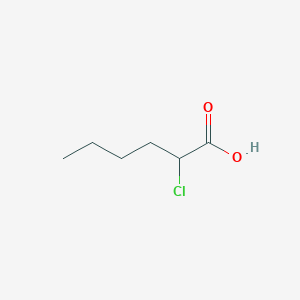
3-(3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)propanoic acid
Overview
Description
“3-(3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)propanoic acid” is a chemical compound that is used as an intermediate in organic synthesis and pharmaceutical intermediate, mainly used in laboratory research and development process and chemical and pharmaceutical synthesis process . It is also used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted (A3B and A2B2) phthalocyanines and phthalocyanine-fullerene dyads .
Molecular Structure Analysis
The molecular formula of “3-(3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)propanoic acid” is C9H9BrO2 . The linear formula is BrC6H4(CH2)2COOH . The SMILES string is C1=CC(=CC=C1CCC(=O)O)Br .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)propanoic acid” include a melting point of 133°C to 136°C , a molecular weight of 229.1 g/mol , and a physical form of crystalline powder . It is insoluble in water .Scientific Research Applications
Structural Analysis and Synthesis
- The compound 3-(3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)propanoic acid and its derivatives have been explored in various structural analyses. For instance, the synthesis and characterization of related compounds like 3-[5-(4-bromophenyl)-1-(4-sulfamoylphenyl)-1H-pyrazol-3-yl]propanoic acid highlighted the importance of regiospecific synthesis and the role of single-crystal X-ray analysis for unambiguous structure determination (Kumarasinghe, Hruby, & Nichol, 2009).
Medical Imaging Applications
- A derivative of this compound has been used in the automated synthesis of a radiopharmaceutical for PET imaging of the sphingosine-1 phosphate receptor 1 (S1P1). This is significant for medical imaging and diagnostics, as it allows for detailed investigation of receptor distribution and function (Luo et al., 2019).
Synthesis of Bioactive Compounds
- Research has been conducted on synthesizing and evaluating derivatives of β-Aroylpropionic acid based 1,3,4-Oxadiazoles, indicating the potential of these compounds in pharmaceutical applications. Some synthesized compounds showed good antiinflammatory activity and low ulcerogenic action, pointing to their potential therapeutic use (Husain, Ahuja, & Sarafroz, 2009).
Drug Development and Synthesis
- The synthesis and characterization of novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides have been explored. These scaffolds have shown potent urease inhibitory potential, suggesting their application in drug development (Nazir et al., 2018).
Material Science and Chemistry
- In material science, oxadiazole derivatives, including those related to 3-(3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)propanoic acid, have been synthesized and characterized for their thermal, optical, and electrochemical properties. These properties make them promising for use in organic optoelectronic devices (Liu, Zhao, & Huang, 2007).
Safety and Hazards
This compound is considered hazardous. It may cause skin irritation, serious eye irritation, respiratory irritation, and it may be harmful if swallowed . Precautions should be taken to avoid breathing dust/fume/gas/mist/vapors/spray. Protective gloves, clothing, and eye/face protection should be worn .
properties
IUPAC Name |
3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O3/c12-8-3-1-7(2-4-8)11-13-9(17-14-11)5-6-10(15)16/h1-4H,5-6H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFLFJKKZLTGOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CCC(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80536014 | |
| Record name | 3-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80536014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)propanoic acid | |
CAS RN |
30149-94-1 | |
| Record name | 3-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80536014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![4-({[4-(Acryloyloxy)butoxy]carbonyl}oxy)benzoic acid](/img/structure/B3050911.png)


